rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
CAS No.:
Cat. No.: VC18039230
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (1S,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
| Standard InChI | InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2/t8-,9+,10+/m0/s1 |
| Standard InChI Key | OOCVNGYRHNFRRX-IVZWLZJFSA-N |
| Isomeric SMILES | C1C[C@H]2C=C[C@@H]1C[C@]2(CO)C#N |
| Canonical SMILES | C1CC2C=CC1CC2(CO)C#N |
Introduction
Structural and Stereochemical Characteristics
The compound’s core structure is based on a bicyclo[2.2.2]oct-5-ene framework, a strained bicyclic system that imposes distinct conformational constraints. The stereodescriptors (1R,2S,4R) define the spatial arrangement of substituents at the bridgehead positions (C1, C2, and C4). The hydroxymethyl (-CH2OH) and carbonitrile (-CN) groups at the C2 position introduce polarity and reactivity. The rac prefix indicates a racemic mixture, comprising equal parts of both enantiomers.
Key structural features include:
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Bicyclo[2.2.2]octene backbone: This system shares similarities with norbornene (bicyclo[2.2.1]hept-2-ene) but exhibits greater rigidity due to the additional methylene group .
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Electron-withdrawing groups: The nitrile and hydroxymethyl substituents influence electronic distribution, potentially enhancing reactivity in cycloaddition or nucleophilic substitution reactions .
Synthetic Pathways and Methodologies
While no explicit synthesis of this compound is documented in the literature, analogous bicyclic carbonitriles are typically synthesized via Diels-Alder cycloadditions or ring-closing metathesis.
Diels-Alder Approach
The bicyclo[2.2.2]octene system can be constructed using a [4+2] cycloaddition between a conjugated diene and a dienophile. For example:
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Diene: Cyclohexa-1,3-diene or substituted variants.
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Dienophile: Acrylonitrile derivatives functionalized with hydroxymethyl groups.
Reaction conditions (e.g., Lewis acids like AlCl3 or BF3·OEt2) influence endo/exo selectivity and stereochemical outcomes . For instance, cyclopenta-1,3-diene reacts with α,β-dialkyl enals under BF3 catalysis to yield exo-dominated bicyclo[2.2.1]heptene adducts . Extending this to a bicyclo[2.2.2] system would require adjusting steric and electronic parameters.
Post-Functionalization Strategies
Intermediate bicyclic alcohols or ketones may undergo cyanidation via:
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Nucleophilic substitution: Treatment with cyanide salts (e.g., KCN) in polar aprotic solvents.
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Strecker synthesis: Reaction with ammonia and cyanide in the presence of aldehydes.
The hydroxymethyl group could originate from reduction of ester or ketone precursors (e.g., using LiAlH4) .
Physicochemical Properties
Data for closely related compounds provide estimates for key properties:
The nitrile group contributes to dipole-dipole interactions, enhancing solubility in aprotic solvents. The bicyclic framework reduces conformational flexibility, increasing melting points relative to monocyclic analogs .
Applications in Organic Synthesis and Medicinal Chemistry
Chiral Building Blocks
The rigid bicyclo[2.2.2]octene scaffold serves as a chiral template for asymmetric synthesis. For example:
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Catalyst ligands: Functionalized derivatives coordinate transition metals in enantioselective catalysis .
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Peptidomimetics: The strained ring mimics peptide backbone conformations.
Pharmaceutical Intermediates
Bicyclic nitriles are precursors to neuraminidase inhibitors (e.g., anti-influenza agents) . The hydroxymethyl group may enhance binding to viral proteins via hydrogen bonding.
Material Science
Cross-linked polymers derived from bicyclic monomers exhibit high thermal stability, leveraging the strain energy of the bicyclo[2.2.2] system .
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